molecular formula C19H21N5O B4250518 N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide

Cat. No.: B4250518
M. Wt: 335.4 g/mol
InChI Key: JORXAKIQVUJEGH-UHFFFAOYSA-N
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Description

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide is a complex organic compound that features both pyrazole and imidazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and imidazole intermediates separately, followed by their coupling through an acetamide linkage.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

    Preparation of Imidazole Intermediate: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling Reaction: The final step involves coupling the pyrazole and imidazole intermediates using an acetamide linker. This can be achieved through amide bond formation reactions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for nucleophilic attack by the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-2-(4-methyl-1H-imidazol-1-yl)acetamide
  • **N-[1-(1-cyclopropylethyl)-1H-pyrazol-5-yl]-2-(4-ethyl-1H-imidazol-1-yl)acetamide

Uniqueness

Compared to similar compounds, N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide may exhibit unique biological activities due to the presence of the phenyl group on the imidazole ring. This structural feature could enhance its binding affinity to certain targets or improve its pharmacokinetic properties, making it a more potent and selective agent in various applications.

Properties

IUPAC Name

N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-(4-phenylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14(15-7-8-15)24-18(9-10-21-24)22-19(25)12-23-11-17(20-13-23)16-5-3-2-4-6-16/h2-6,9-11,13-15H,7-8,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORXAKIQVUJEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C(=CC=N2)NC(=O)CN3C=C(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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